molecular formula C8H7ClO4S B1391729 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride CAS No. 87474-15-5

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Cat. No.: B1391729
CAS No.: 87474-15-5
M. Wt: 234.66 g/mol
InChI Key: WPRMKPUAZYSFOY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClO4S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its benzodioxine ring structure, which is fused with a sulfonyl chloride group, making it a versatile intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes, including sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. This interaction is crucial for the regulation of enzyme activity and the modification of protein function. The compound also interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In general, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can induce conformational changes in proteins, altering their function and stability. These molecular interactions are critical for the regulation of various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. These findings highlight the importance of careful dosage control in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by sulfonyltransferases, leading to the formation of sulfonylated products. These metabolic reactions can influence the overall metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in energy production and utilization, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby regulating various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2,3-Dihydro-1,4-benzodioxine+Chlorosulfonic acid2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride\text{2,3-Dihydro-1,4-benzodioxine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 2,3-Dihydro-1,4-benzodioxine+Chlorosulfonic acid→2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation of the benzodioxine ring can lead to the formation of quinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Often conducted using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-6-sulfonyl chloride: Similar structure but with a different position of the sulfonyl chloride group.

    2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: Another positional isomer with the sulfonyl chloride group at the 6-position.

Uniqueness

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRMKPUAZYSFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677629
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87474-15-5
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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